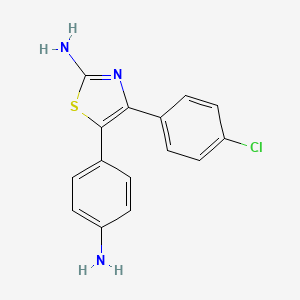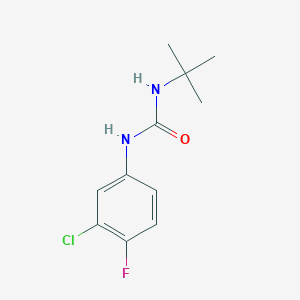
5-(4-aminophenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-aminophenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine, also known as ACTA, is a synthetic compound that has been studied for its potential use in the field of medicinal chemistry. This molecule has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Aplicaciones Científicas De Investigación
5-(4-aminophenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. This compound has also been studied for its anti-viral activity against HIV and HCV.
Mecanismo De Acción
The mechanism of action of 5-(4-aminophenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, it has been found to inhibit the activity of various kinases, including JAK2 and STAT3, which are involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, it has been found to induce apoptosis in cancer cells by activating caspases. This compound has also been shown to inhibit the replication of HIV and HCV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(4-aminophenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine in lab experiments is its broad range of biological activities. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a versatile compound for studying various diseases. However, one limitation of using this compound is its potential toxicity. It has been found to be toxic to some normal cells at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
For research include studying its potential use in combination therapy, optimizing its biological activity, and developing new drugs based on its structure.
Métodos De Síntesis
The synthesis of 5-(4-aminophenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine involves a multi-step process that begins with the reaction of 4-chloroaniline and 4-aminophenyl thiazol-2-yl ketone in the presence of a catalyst. The resulting intermediate is then treated with sodium hydride and chloroacetyl chloride to produce the final product, this compound. This method has been optimized to yield high purity and yield of this compound.
Propiedades
IUPAC Name |
5-(4-aminophenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c16-11-5-1-9(2-6-11)13-14(20-15(18)19-13)10-3-7-12(17)8-4-10/h1-8H,17H2,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLYUGBZTAQPNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(S2)N)C3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[4-(cyclohexylamino)-1-phthalazinyl]phenoxy}-N,N-diethylacetamide](/img/structure/B5495862.png)
![2-ethyl-7-[4-(trifluoromethoxy)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5495893.png)
![5,7-dimethyl-N-(2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5495899.png)

![N-methyl-N-(2-phenylethyl)-1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B5495915.png)

![{2-[rel-(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5495927.png)
![N-(5-bromo-2-pyridinyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5495928.png)
![2-(methylamino)-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]nicotinamide](/img/structure/B5495930.png)
![3-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5495936.png)
![7-(cyclopentylcarbonyl)-N-(pyridin-3-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5495940.png)


![N-[({4-[chloro(difluoro)methoxy]phenyl}amino)carbonyl]-4-(trifluoromethyl)benzamide](/img/structure/B5495958.png)